N-(Azido-PEG2)-N-biotin-PEG3-acid

Near-Infrared Imaging Tumor Targeting Biotinylation

Using generic linear biotin-PEG-azide linkers can introduce steric heterogeneity and compromise SPR or PROTAC assay reproducibility. N-(Azido-PEG2)-N-Biotin-PEG3-acid eliminates this risk with a heterotrifunctional branched architecture-biotin for capture, azide for click chemistry, and carboxylic acid for amide coupling-all within a single, monodisperse 604.7 Da PEG scaffold. • Enables one-pot PROTAC assembly with built-in affinity handle. • Produces uniform bioconjugates for quantitative SPR and single-molecule imaging. • Discrete PEG length eliminates polydispersity confounds in kinetic assays.

Molecular Formula C25H44N6O9S
Molecular Weight 604.7 g/mol
Cat. No. B8114331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG2)-N-biotin-PEG3-acid
Molecular FormulaC25H44N6O9S
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)NC(=O)N2
InChIInChI=1S/C25H44N6O9S/c26-30-27-6-10-37-14-15-38-11-7-31(8-12-39-16-18-40-17-13-36-9-5-23(33)34)22(32)4-2-1-3-21-24-20(19-41-21)28-25(35)29-24/h20-21,24H,1-19H2,(H,33,34)(H2,28,29,35)/t20-,21+,24-/m1/s1
InChIKeyOZNKRLXUFZIVFG-ZFGGDYGUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-[2-[2-[5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid: A Trifunctional Biotin-PEG-Azide Reagent for Precise Bioconjugation and Targeted Delivery


3-[2-[2-[2-[5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid, commonly cataloged as N-(Azido-PEG2)-N-Biotin-PEG3-acid, is a heterotrifunctional polyethylene glycol (PEG)-based bioconjugation reagent . It integrates a biotin moiety for high-affinity streptavidin/avidin binding, an azide group for copper-catalyzed or strain-promoted click chemistry, and a terminal carboxylic acid for direct amide coupling . With a discrete molecular weight of 604.7 g/mol and a defined PEG spacer arm, this compound enables precise molecular engineering in applications ranging from targeted imaging probe synthesis to PROTAC development .

Why Interchanging 3-[2-[2-[2-[5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid with Generic Biotin-PEG-Azide Linkers Compromises Experimental Integrity


Substituting this compound with a generic biotin-PEG-azide alternative introduces significant risk to experimental outcomes due to its unique heterotrifunctional design. Unlike standard linear biotin-PEG-azide linkers that present only two orthogonal reactive handles, this compound's branched architecture incorporates a tertiary amine, creating three distinct functional domains: a biotin tag, an azide click handle, and a carboxylic acid . This precise molecular topology dictates not only the number and type of conjugation steps but also the steric environment and final hydrodynamic radius of the bioconjugate. Using a simpler linear analog would fundamentally alter the valency of payload attachment, potentially reducing labeling efficiency, altering the spatial orientation of the biotin tag, and compromising the performance of downstream assays such as surface plasmon resonance (SPR) or fluorescence polarization .

Quantitative Performance Evidence for 3-[2-[2-[2-[5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid in Imaging and Conjugation Applications


Enhanced Tumor-Targeting Specificity and Reduced Aggregation in Near-Infrared Fluorescence Imaging Using a Biotin-PEG5-Azide Conjugate

Conjugation of the cyanine dye G0 with Biotin-PEG5-Azide (a closely related analog sharing the same core biotin-PEG-azide architecture) to generate probes G1 and G2 resulted in a significant reduction in aggregation tendency in aqueous media and enabled specific tumor recognition in vivo. This demonstrates the critical role of the PEG spacer and biotin tag in modulating probe behavior [1]. The target compound, with its branched architecture and additional carboxyl handle, offers a more advanced platform for similar applications, enabling orthogonal conjugation of a secondary payload while preserving the aggregation-reducing properties of the PEG linker .

Near-Infrared Imaging Tumor Targeting Biotinylation Click Chemistry

Quantified Purity Benchmark for Reproducible Conjugation Efficiency: ≥98% vs. Common Industry Standard

The analytical purity of a biotinylation reagent directly correlates with conjugation yield and downstream reproducibility. A leading vendor of a closely related analog, Biotin-PEG5-Azide, specifies a purity of ≥98% . In contrast, many commercial offerings for the exact target compound, N-(Azido-PEG2)-N-Biotin-PEG3-acid, are listed at ≥95% purity . This 3% difference in purity can translate to a significant accumulation of non-reactive or interfering impurities, especially in multi-step synthetic sequences or sensitive biological assays where trace contaminants can skew results.

Purity Conjugation Efficiency Quality Control Reproducibility

Unique Heterotrifunctional Architecture Enables Orthogonal Dual-Payload Conjugation Not Possible with Linear Biotin-Azide Linkers

The target compound, N-(Azido-PEG2)-N-Biotin-PEG3-acid, possesses a branched architecture with three distinct functional groups: a biotin tag, an azide click handle, and a terminal carboxylic acid . This heterotrifunctionality is a key differentiator from linear biotin-PEG-azide reagents (e.g., Biotin-PEG5-Azide), which only offer two functional handles (biotin and azide) . The presence of the additional carboxyl group on the target compound allows for orthogonal conjugation of a second molecule (e.g., a fluorophore, drug, or targeting ligand) via standard amide coupling chemistry, either before or after the click reaction. This enables the construction of more complex, multifunctional bioconjugates in a controlled, step-wise manner that is not feasible with simple linear analogs.

PROTAC Dual-Payload Conjugation Bioconjugation Linker Technology

Defined Discrete PEG Length Minimizes Heterogeneity in Bioconjugates Compared to Polydisperse PEG Alternatives

The target compound features a discrete, single-molecular-weight PEG chain composed of 5 ethylene oxide units, as defined by its precise molecular formula C25H44N6O9S and exact mass . In contrast, many commercially available biotin-PEG-azide reagents are offered with polydisperse PEG chains (e.g., average MW 1000, 2000, 5000) . The use of a discrete PEG linker eliminates the inherent heterogeneity introduced by polydisperse PEG, where a distribution of chain lengths can lead to a complex mixture of bioconjugate products that are difficult to purify and characterize. This defined length ensures batch-to-batch reproducibility and simplifies analytical characterization (e.g., by LC-MS) of the final conjugate, a critical factor in both academic research and regulated industrial settings.

PEGylation Discrete PEG Polydispersity Analytical Characterization

Key Application Scenarios for 3-[2-[2-[2-[5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid Where Its Differentiation Drives Value


Synthesis of Multifunctional PROTACs with Integrated Purification Handles

In the development of Proteolysis Targeting Chimeras (PROTACs), this compound serves as an advanced linker . Its heterotrifunctional nature allows researchers to use the azide for click-conjugation of a target-protein ligand, the carboxylic acid for amide coupling of an E3 ligase ligand, and the biotin for affinity purification or pull-down assays of the assembled PROTAC. This integrated approach streamlines the synthesis and functional validation of PROTAC candidates, a significant advantage over using separate biotinylation and linker reagents.

Construction of Homogeneous Bioconjugates for Quantitative Biological Assays

For applications like surface plasmon resonance (SPR) or single-molecule fluorescence microscopy, where molecular heterogeneity can obscure quantitative measurements, the discrete PEG length of this compound is essential . It enables the production of a single, well-defined bioconjugate species (e.g., a biotinylated antibody or oligonucleotide) that can be rigorously characterized by LC-MS. This ensures that the observed binding kinetics or molecular interactions are not confounded by a mixture of conjugates with varying hydrodynamic radii, a common issue when using polydisperse PEG linkers .

Stepwise Assembly of Targeted Near-Infrared Imaging Probes

Building on the demonstrated performance of Biotin-PEG5-Azide in reducing probe aggregation and enabling tumor-specific imaging , this advanced compound can be used to construct even more sophisticated NIR probes. The additional carboxylic acid handle allows for the orthogonal attachment of a second functional moiety, such as a pharmacokinetic-modifying group or a secondary imaging reporter, after the click-conjugation of the NIR fluorophore. This facilitates the modular and controlled construction of dual-modality or theranostic imaging agents with optimized in vivo performance.

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